Mutactimycin E

Description

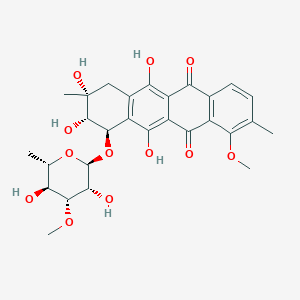

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32O12 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

(7R,8S,9R)-7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,8,9,11-tetrahydroxy-4-methoxy-3,9-dimethyl-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H32O12/c1-9-6-7-11-13(23(9)37-4)20(32)16-15(18(11)30)19(31)12-8-28(3,36)26(35)24(14(12)21(16)33)40-27-22(34)25(38-5)17(29)10(2)39-27/h6-7,10,17,22,24-27,29,31,33-36H,8H2,1-5H3/t10-,17-,22+,24+,25+,26-,27-,28+/m0/s1 |

InChI Key |

ZGGDWZSCMCJHBF-FMPZJNGTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)OC)O |

Synonyms |

mutactimycin E |

Origin of Product |

United States |

Discovery and Isolation of Mutactimycin E

Isolation from Environmental Niche

The quest for novel antibiotics has driven researchers to explore diverse and often extreme environments, which are rich sources of untapped microbial diversity. Actinomycetes, a phylum of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with significant pharmaceutical applications. The isolation of the Mutactimycin E producing strain is a testament to the success of bioprospecting from soil environments.

This compound, along with its congeners Mutactimycin A and D, is produced by the actinomycete strain Amycolatopsis sp. 17,128. nih.gov This strain was originally isolated from soil, a common habitat for members of the genus Amycolatopsis. nih.govjapsonline.comresearchgate.net The genus Amycolatopsis is well-documented as a prolific source of important antibiotics, including vancomycin (B549263) and rifamycin (B1679328). japsonline.com The identification process for such strains typically involves a polyphasic approach, combining morphological characterization, chemotaxonomic analysis (such as cell wall components and major menaquinones), and molecular methods like 16S rRNA gene sequencing. japsonline.com

Isolating specific actinomycetes like Amycolatopsis from complex microbial communities in environments such as desert soil or the plant rhizosphere requires specialized techniques designed to select for this particular group of bacteria while inhibiting the growth of more common, faster-growing microorganisms. ijcmas.com

Researchers employ a combination of physical and chemical pretreatment of samples alongside selective culture media. ijcmas.com

Common Pretreatment and Isolation Techniques:

| Technique | Description | Ecosystem Application |

| Dry Heat Treatment | Soil samples are heated in an oven (e.g., 121°C for 1 hour) to eliminate most vegetative bacteria and fungi, while heat-resistant actinomycete spores survive. mdpi.com | Widely used for soil samples, including desert and rhizosphere soils. |

| Serial Dilution | The pretreated soil sample is suspended in a sterile solution and serially diluted to reduce the microbial load, allowing for the growth of individual colonies when plated. frontiersin.orgnih.govsbzmb.org | Standard method for most environmental samples. |

| Selective Media | Culture media are formulated with specific carbon and nitrogen sources that favor actinomycete growth (e.g., starch casein agar, humic acid-vitamin agar, glycerol asparagine agar). ijcmas.comfrontiersin.orgsbzmb.org | Tailored for specific actinomycete genera from various ecosystems. |

| Antimicrobial Supplementation | Antibiotics (e.g., nalidixic acid) and antifungals (e.g., cycloheximide) are added to the media to suppress the growth of competing bacteria and fungi. ijcmas.comfrontiersin.orgnih.gov | Essential for isolating slower-growing actinomycetes from diverse environments. |

| Membrane Filtration | A membrane filter is placed on the agar surface, and the soil sample is sprinkled on top. After a few days of incubation, the filter is removed, allowing actinomycete hyphae that have grown through the pores to develop into colonies. | Effective for isolating filamentous actinomycetes. |

| Pollen/Hair Baiting | Used for isolating zoosporogenous actinomycetes, where chemoattractants or substrates like hair are used to selectively attract and cultivate target species. oup.com | Niche technique for specific actinomycete groups, particularly from arid environments. oup.com |

The plant rhizosphere, the soil region directly influenced by root secretions, is another rich source for novel actinomycetes. mdpi.comsbzmb.orgnih.gov Isolation from this niche often involves collecting soil tightly adhering to plant roots and applying similar selective isolation protocols. frontiersin.orgnih.gov For instance, studies on the rhizosphere have successfully yielded Streptomyces and other actinomycete species with significant antifungal and plant-growth-promoting properties. mdpi.comfrontiersin.org

Fermentation and Extraction Methodologies for Mutactimycin Production

Once a producing strain is isolated and identified, the next critical step is to cultivate it under controlled laboratory conditions to produce the target compound in sufficient quantities. This is achieved through fermentation, followed by extraction of the bioactive metabolites.

The production of secondary metabolites by actinomycetes is highly dependent on the composition of the culture medium and physical parameters. nih.gov The process typically begins with the development of an inoculum by growing the strain in a suitable liquid medium (e.g., Yeast Extract-Malt Extract broth or Starch Casein Broth) in a shaker incubator for several days to generate sufficient biomass. nih.govresearchgate.net

This seed culture is then transferred to a larger volume of production medium for submerged fermentation. nih.govresearchgate.net The fermentation is carried out in flasks on a rotary shaker under optimized conditions of temperature, pH, and aeration for a period that can range from several days to weeks. nih.govnih.gov

After the fermentation period, the broth is harvested. The first step in extraction is to separate the microbial cells (the mycelium) from the liquid culture medium (the supernatant), usually by centrifugation or filtration. nih.govresearchgate.net The bioactive compounds may be present in the supernatant, within the mycelial cells, or both. For compounds like mutactimycins, which are often secreted into the broth, the subsequent extraction focuses on the culture filtrate.

The aqueous filtrate is then subjected to solvent extraction using an immiscible organic solvent, such as ethyl acetate or dichloromethane. researchgate.netresearchgate.netnih.gov This process partitions the organic-soluble metabolites from the aqueous phase. The organic solvent layers are collected and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing a mixture of secondary metabolites, including this compound. nih.gov

Initial Bioactivity-Guided Screening and Fractionation Strategies

The crude extract obtained from fermentation is a complex mixture of numerous compounds. To isolate the specific bioactive molecule, a process known as bioassay-guided fractionation is employed. mdpi.comncsu.edu This strategy involves systematically separating the crude extract into simpler fractions and testing the biological activity of each fraction at every step.

The initial screening of the crude extract and subsequent fractions is performed against a panel of test organisms or cell lines to confirm and track the desired bioactivity (e.g., antibacterial, antifungal, or cytotoxic). nih.govnih.govnih.gov For antibacterial screening, methods like the agar well diffusion assay or perpendicular streaking are commonly used. nih.govnih.gov

A typical bioassay-guided fractionation workflow is outlined below:

| Step | Technique | Purpose |

| 1. Crude Extract Screening | Bioassays (e.g., agar diffusion, cytotoxicity assays) are performed on the total crude extract. | To confirm that the desired biological activity is present before proceeding with fractionation. nih.gov |

| 2. Initial Fractionation | The crude extract is subjected to column chromatography, often using silica gel. nih.govncsu.edu | To separate the mixture into several less complex fractions based on polarity. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds. ncsu.edu |

| 3. Bioassay of Fractions | Each fraction collected from the column is tested for biological activity. | To identify which fraction(s) contain the active compound(s). Inactive fractions are discarded, focusing resources on the active ones. ncsu.edunih.gov |

| 4. Further Purification | The most active fraction(s) are subjected to further rounds of chromatography, such as High-Performance Liquid Chromatography (HPLC). | To achieve higher resolution separation and isolate the pure active compound. mdpi.com |

| 5. Structure Elucidation | The pure, active compound is analyzed using spectroscopic techniques (e.g., NMR, Mass Spectrometry). | To determine its chemical structure, leading to the identification of the compound as this compound. researchgate.net |

This iterative process of separation and bio-testing ensures that the purification efforts are consistently directed toward the molecule responsible for the observed biological effect, ultimately leading to the isolation of pure this compound.

Biosynthesis of Mutactimycin E and Anthracycline Analogues

Identification of Producer Organisms and Biosynthetic Gene Clusters (BGCs)

The discovery and analysis of the genetic blueprints for anthracycline production are foundational to understanding their biosynthesis.

The genera Amycolatopsis and Saccharothrix are recognized producers of various bioactive secondary metabolites, including anthracyclines. bioresearch.ronih.govresearchgate.netmdpi.com Genomic analyses of these actinomycetes have revealed a significant potential for the production of novel compounds. nih.govnih.govresearchgate.net

Amycolatopsis species possess large genomes, typically ranging from 5 to 10 Mb, which harbor a multitude of cryptic biosynthetic gene clusters (BGCs). nih.govresearchgate.net For instance, genomic analysis of Amycolatopsis orientalis, a known vancomycin (B549263) producer, uncovered the genetic potential to produce at least ten other secondary metabolites. nih.govmdpi.com Similarly, a new anthracycline, mutactimycin E, along with known mutactimycins A and D, were isolated from an Amycolatopsis sp. collected from a soil sample. mdpi.com

The genus Saccharothrix, often isolated from unique environments like Saharan soils, has also proven to be a source of anthracyclines. theses.frbioresearch.ronih.gov For example, Saccharothrix sp. SA103 is known to produce mutactimycins. theses.fr

| Genus | Example Species/Strain | Isolated Compound(s) | Source Environment |

|---|---|---|---|

| Amycolatopsis | Amycolatopsis sp. 17128 | This compound, Mutactimycin A, Mutactimycin D | Soil |

| Saccharothrix | Saccharothrix sp. SA103 | Mutactimycins | Saharan Soil |

| Streptomyces | Streptomyces peucetius | Doxorubicin (B1662922), Daunorubicin (B1662515) | Soil |

| Micromonospora | Micromonospora sp. TP-A0468 | Kosinostatin | Marine |

In silico tools are indispensable for identifying and predicting the products of BGCs from genomic data. nih.govresearchgate.netmdpi.com Two prominent tools in this field are antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) and PRISM (PRediction Informatics for Secondary Metabolomes). nih.govresearchgate.netmdpi.comnih.govoup.comgithub.comsecondarymetabolites.org

antiSMASH is a comprehensive pipeline that rapidly identifies BGCs for a wide range of secondary metabolites in bacterial and fungal genomes. github.comsecondarymetabolites.orgfrontiersin.org It uses a library of hidden Markov models (HMMs) to detect genes associated with secondary metabolism and groups them into putative clusters. mdpi.comgithub.com

PRISM is another powerful tool that not only identifies BGCs but also predicts the chemical structures of the resulting natural products, including type II polyketides like anthracyclines. nih.govresearchgate.netnih.govoup.com PRISM employs algorithms to predict starter units, deoxygenated sugars, and the effects of tailoring reactions. nih.govresearchgate.net

These tools have been successfully used to analyze the genomes of various actinomycetes, revealing numerous uncharacterized BGCs and guiding the discovery of novel compounds. mdpi.commdpi.comfrontiersin.orgmdpi.com For example, analysis of Streptomyces ansochromogenes with antiSMASH identified 41 BGCs, many of which were uncharacterized. mdpi.com

| Tool | Primary Function | Key Features | Application in Anthracycline Research |

|---|---|---|---|

| antiSMASH | Identifies and annotates secondary metabolite BGCs. secondarymetabolites.org | Uses HMMs for gene detection, provides detailed annotation of clusters. mdpi.comgithub.com | Identifies putative anthracycline BGCs in sequenced genomes. frontiersin.orgmdpi.com |

| PRISM | Predicts chemical structures of secondary metabolites from BGCs. nih.govresearchgate.net | Predicts type II polyketides, deoxygenated sugars, and starter units; models tailoring reactions. nih.govresearchgate.netnih.gov | Predicts the structures of novel anthracycline analogues based on genomic data. |

Proposed Biosynthetic Pathway Intermediates and Enzymatic Transformations in Anthracycline Production

The biosynthesis of anthracyclines is a multi-step process involving a core polyketide synthase and a series of tailoring enzymes that modify the initial scaffold. pnas.orgfrontiersin.orgnih.gov

The process begins with a minimal PKS, consisting of a ketoacyl synthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). nih.gov This complex catalyzes the condensation of a starter unit (often propionyl-CoA) with multiple malonyl-CoA extender units to form a poly-β-keto chain. nih.govbiomedpharmajournal.org This nascent chain undergoes a series of cyclizations and aromatizations to form the characteristic tetracyclic aglycone core, known as an anthracyclinone. pnas.orgnih.gov

Key enzymatic transformations include:

Hydroxylation: Monooxygenases introduce hydroxyl groups at specific positions on the anthracyclinone ring, which is crucial for their biological activity. pnas.orgacs.org For example, an unusual hydroxyl regioisomerization process has been observed in the biosynthesis of kosinostatin. pnas.org

Glycosylation: Glycosyltransferases attach one or more sugar moieties to the aglycone. frontiersin.orgnih.gov The nature of these sugars greatly influences the properties of the final anthracycline.

Methylation: Methyltransferases, such as DnrK in daunorubicin biosynthesis, add methyl groups to the aglycone or sugar moieties. pnas.org

Other Tailoring Reactions: A variety of other enzymes, including ketoreductases, aromatases, and cyclases, are involved in shaping the final structure of the anthracycline molecule. nih.gov

A crucial intermediate in the biosynthesis of many anthracyclines is aklanonic acid. nih.gov The aglycone scaffold is then subject to various modifications, including glycosylation and hydroxylations, to produce the final diverse array of anthracyclines. pnas.orggoogle.com

Genetic Engineering Strategies for Biosynthetic Pathway Elucidation and Manipulation

Genetic engineering has become a powerful tool for both understanding and manipulating anthracycline biosynthetic pathways to produce novel analogues. nih.govresearchgate.netresearchopenworld.com

Targeted gene deletion is a fundamental technique used to elucidate the function of specific genes within a BGC. By inactivating a gene, researchers can observe the effect on the final product, often leading to the accumulation of biosynthetic intermediates. For instance, the deletion of the glycosyltransferase gene dnrS in Streptomyces peucetius was performed to alter the glycosylation pattern of doxorubicin. frontiersin.org Similarly, inactivation of the kstB1 gene in a Micromonospora strain led to the identification of a new anthracycline intermediate. pnas.org

Conversely, overexpression of certain genes can be used to increase the production of a desired compound or to drive a pathway towards a specific product. researchgate.net The overexpression of regulatory genes within BGCs is a common strategy to enhance metabolite production. researchgate.net

Heterologous expression, which involves transferring a BGC from its native producer into a more genetically tractable host, is a key strategy for activating silent BGCs and producing novel compounds. researchgate.netnih.govmdpi.com Streptomyces species, such as Streptomyces coelicolor and Streptomyces lividans, are commonly used as heterologous hosts for anthracycline production. nih.govresearchopenworld.comnih.govacs.org

Activation Methodologies for Silent Biosynthetic Gene Clusters

The sequencing of microbial genomes has revealed that a vast number of biosynthetic gene clusters (BGCs), which encode the pathways for producing secondary metabolites, are not expressed under standard laboratory conditions. These are often referred to as "silent" or "cryptic" gene clusters. nih.gov Activating these silent BGCs represents a significant frontier for discovering new natural products, including novel anthracyclines. Various methodologies have been developed to induce the expression of these clusters in bacteria and fungi. nih.govfrontiersin.org

Several key strategies have proven effective in awakening silent BGCs in microorganisms like Actinomycetes, the phylum known to produce mutactimycins and other anthracyclines. taylorfrancis.comnih.gov These approaches can be broadly categorized as genetic manipulation, culture-based methods, and epigenetic modification.

Key Activation Strategies:

Genetic Engineering: Modern genetic tools offer precise ways to activate silent clusters. The CRISPR-Cas9 system, for instance, can be used to insert a strong, constitutively active promoter upstream of a silent BGC, thereby forcing the transcription of its genes. nih.gov Other genetic approaches include engineering transcription factors or other regulatory proteins that control the expression of multiple pathways. frontiersin.orgnih.gov

Co-culture: Interspecies competition can be a powerful trigger for antibiotic production. The co-cultivation of a producer strain with another microorganism can induce the expression of silent BGCs as a defense mechanism. encyclopedia.pub This method mimics the complex microbial interactions found in natural environments.

OSMAC (One Strain, Many Compounds): This approach involves the systematic variation of cultivation parameters, such as media composition, pH, temperature, and aeration. encyclopedia.pub Altering these conditions can trigger different metabolic pathways, leading to the production of compounds not seen in standard cultures.

Epigenetic Modification: In fungi, many BGCs are located in tightly packed heterochromatin regions and are silenced epigenetically through mechanisms like histone deacetylation. frontiersin.org The use of small-molecule epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can remodel the chromatin and lead to the expression of previously silent genes. frontiersin.org

These methodologies provide a powerful toolkit for unlocking the hidden biosynthetic potential of microorganisms.

Table 1: Activation Methodologies for Silent Biosynthetic Gene Clusters

| Methodology | Mechanism of Action | Potential Outcome |

|---|---|---|

| CRISPR-Cas9 Promoter Insertion | Site-specific insertion of a strong, active promoter to drive gene expression. nih.gov | Targeted production of a specific compound from a known silent BGC. |

| Co-culture | Interspecies microbial interaction triggers defense-related metabolic pathways. encyclopedia.pub | Discovery of novel compounds induced by competition or signaling. |

| OSMAC Approach | Varying culture conditions (media, pH, temperature) to activate different metabolic states. encyclopedia.pub | Production of a diverse array of secondary metabolites from a single strain. |

| Epigenetic Modification | Use of small molecules (e.g., HDAC inhibitors) to alter chromatin structure and release gene silencing. frontiersin.org | Activation of multiple silent BGCs, leading to a complex change in the metabolite profile. |

Mutasynthesis and Directed Biosynthesis for Structural Diversification of Mutactimycins

Beyond discovering entirely new compounds, significant effort is dedicated to modifying the structures of known bioactive molecules like the mutactimycins to improve their properties. Mutasynthesis and directed biosynthesis are powerful techniques for achieving this structural diversification. nih.govnih.gov These approaches leverage the existing biosynthetic machinery of an organism to incorporate novel chemical moieties into a final product.

Mutasynthesis involves genetically blocking a specific step in a biosynthetic pathway—typically the formation of a precursor molecule—and then supplying the culture with synthetic analogues of that precursor. The downstream enzymes in the pathway then process this new starter or extender unit, resulting in a structurally modified final compound. A similar approach, known as precursor-directed biosynthesis, involves feeding a wild-type or mutant strain with high concentrations of a precursor analogue, which may be competitively incorporated by the biosynthetic enzymes. scienceopen.com

These techniques have been instrumental in generating "unnatural" natural products and diversifying complex molecules like anthracyclines and other polyketides. nih.govnih.gov For example, research into the biosynthesis of rifamycin (B1679328) in Amycolatopsis mediterranei demonstrated that rational genetic manipulation could yield new derivatives, highlighting the potential of such methods. nih.govresearchgate.net

While specific published examples of applying mutasynthesis directly to the this compound pathway are limited, the discovery of various mutactimycin analogues suggests that the underlying biosynthetic pathway is amenable to modification. Naturally occurring analogues such as demethyl mutactimycins and Mutactimycin AP have been isolated, showcasing the structural flexibility within this chemical family. nih.govjst.go.jp Mutactimycin AP, for instance, is the first in its family to lack an oxygen at the C-11 position, a significant structural deviation. nih.govmdpi.com The generation of such analogues, whether through natural evolution or laboratory engineering, is crucial for exploring structure-activity relationships and developing compounds with potentially enhanced therapeutic profiles. researchgate.netusp.br

Molecular Mechanism of Action of Mutactimycin E

General Anthracycline Mechanisms of Action on Prokaryotic Cellular Processes

Anthracyclines, originally isolated as antibiotics from Streptomyces bacteria, exert their effects on prokaryotic cells through several key mechanisms that disrupt essential cellular functions. lecturio.comuniroma1.it Their planar tetracyclic ring structure is crucial for their primary mode of action. wikipedia.orgbiomedpharmajournal.org

The fundamental mechanism of anthracyclines involves their direct interaction with DNA. The planar aromatic chromophore of the anthracycline molecule inserts itself between adjacent base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgbiomedpharmajournal.org This physical insertion causes a local unwinding of the DNA helix, deforming its structure and creating a stable drug-DNA complex. wikipedia.org This process effectively obstructs the functions of enzymes involved in replication and transcription, as the distorted DNA template can no longer be properly read by DNA and RNA polymerases. wikipedia.orgresearchgate.net In prokaryotes, this leads to a potent bacteriostatic or bactericidal effect by halting protein synthesis and cell division. lecturio.com

Beyond simple steric hindrance through intercalation, anthracyclines are potent inhibitors of DNA topoisomerases, particularly type II topoisomerases like DNA gyrase and topo IV in bacteria. wikipedia.orglecturio.comwikipedia.org These enzymes are vital for managing DNA topology by creating transient double-stranded breaks to relieve supercoiling that occurs during replication and transcription. wikipedia.orgmdpi.com

Anthracyclines act as "topoisomerase poisons." wikipedia.orgwikipedia.org After the topoisomerase enzyme makes a cut in the DNA backbone, the intercalated anthracycline stabilizes the resulting "cleavage complex," a ternary structure composed of the enzyme, DNA, and the drug. wikipedia.org This stabilization prevents the enzyme from re-ligating the broken DNA strands. The accumulation of these persistent DNA strand breaks is highly cytotoxic, triggering cellular stress responses and ultimately leading to programmed cell death or apoptosis. wikipedia.orgwikipedia.org

| General Mechanism | Description | Key Cellular Target |

| DNA Intercalation | The planar anthracycline molecule inserts between DNA base pairs. | DNA Double Helix |

| Topoisomerase II Poisoning | Stabilization of the enzyme-DNA cleavage complex, preventing DNA re-ligation. | DNA Topoisomerase II (Gyrase, Topo IV) |

| Generation of ROS | The quinone moiety can undergo redox cycling to produce reactive oxygen species (ROS). | DNA, Proteins, Membranes |

Specific Investigations into Mutactimycin E's Biological Target Interactions

While this compound is expected to follow the general mechanistic pathways of anthracyclines, specific research into its unique molecular interactions is ongoing. Its structural distinctions likely result in a distinct biological activity profile. Mutactimycins feature key differences from classic anthracyclines like doxorubicin (B1662922), such as the absence of certain carbonyl substituents and the nature of their deoxy-glycoside moieties. nih.gov

As an anthracycline, this compound's primary interaction with its biological targets begins with intercalation into DNA. biomedpharmajournal.orgresearchgate.net The process is driven by its anthraquinone (B42736) core, which is characteristic of this antibiotic class. nih.gov However, the precise sequence preferences and the geometry of the intercalation complex are dictated by the specific substituents on the tetracyclic ring and the attached sugar moiety. For instance, studies with the related hybrid antibiotic dynemicin, which also contains an anthraquinone core, show that it preferentially binds to the minor groove of the DNA helix and exhibits a cutting preference for the 3' side of purine (B94841) bases. nih.gov While detailed studies specifically mapping the DNA intercalation patterns of this compound are not extensively published, it is known to possess an amino-sugar moiety, which is essential for DNA binding and intercalation. biomedpharmajournal.org

Following intercalation, the inhibition of topoisomerase II is the critical cytotoxic step. Research on anthraquinones isolated from Amycolatopsis sp., the same genus that produces this compound, has shown that related compounds exhibit moderate inhibitory activity against topoisomerase IIα (Topo IIα). mdpi.com The inhibition of the α-isoform of topoisomerase II is primarily responsible for cytotoxic effects. plos.org this compound's efficacy as an antibacterial agent against MRSA suggests it is a potent inhibitor of prokaryotic type II topoisomerases. nih.gov However, specific enzyme inhibition kinetic data, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against purified bacterial topoisomerases, have not been detailed in the available scientific literature. Such studies would be crucial to quantify its potency and specificity compared to other antibiotics.

Comparative Studies of this compound's Mechanism of Action with Known Anthracyclines and Other Antibiotics

Comparisons between this compound and other well-characterized antibiotics, particularly the classic anthracycline doxorubicin, highlight key structural and functional differences. Mutactimycins, including this compound, show strong antibacterial activity against Gram-positive bacteria but are typically less effective against Gram-negative bacteria. nih.gov

Structurally, this compound differs from doxorubicin in a critical way: it lacks the C-9 alpha-hydroxy acetyl group. biomedpharmajournal.org This structural variation likely influences its interaction with topoisomerase II and may contribute to its distinct activity profile, which is noted for its antibacterial properties rather than anticancer efficacy. biomedpharmajournal.org While both compounds act as DNA intercalators and topoisomerase II inhibitors, these structural variances can alter the stability of the ternary drug-DNA-enzyme complex, potentially affecting the potency and spectrum of activity.

The potent activity of this compound against MRSA is a significant finding, placing it in a group of mutactimycins with promising antibacterial potential. nih.gov This contrasts with many classic anthracyclines, whose clinical utility is in oncology due to high cytotoxicity against eukaryotic cells. biomedpharmajournal.orgmdpi.com The specific molecular interactions that favor potent antibacterial activity over general cytotoxicity are a key area for future research.

| Feature | This compound | Doxorubicin |

| Primary Source | Amycolatopsis sp. researchgate.net | Streptomyces peucetius lecturio.com |

| Primary Clinical Use | Investigational Antibiotic nih.gov | Anticancer Agent biomedpharmajournal.org |

| Key Structural Feature | Lacks C-9 alpha-hydroxy acetyl group biomedpharmajournal.org | Contains C-9 alpha-hydroxy acetyl group biomedpharmajournal.org |

| Known Target Activity | Strong activity against MRSA nih.gov; related compounds inhibit Topo IIα mdpi.com | Potent Topo II poison wikipedia.org; DNA intercalator wikipedia.org |

| Sugar Moiety | Deoxy-glycoside nih.gov | Daunosamine (amino sugar) acs.org |

Synthesis and Derivatization of Mutactimycin E and Its Analogues

Approaches to Chemical Synthesis of Mutactimycin E's Core Structure

The total chemical synthesis of anthracycline aglycones—the core tetracyclic structures—is a significant challenge in organic chemistry due to their dense functionalization and multiple stereocenters. While specific literature detailing the total synthesis of the this compound aglycone is not available, the strategies employed for other complex anthracyclines provide a roadmap for how such a synthesis could be approached. biomedpharmajournal.org

Key challenges in synthesizing the mutactimycin core include:

Construction of the Tetracyclic System: Building the A, B, C, and D rings with the correct connectivity and aromaticity is a primary hurdle.

Stereochemical Control: Establishing the precise three-dimensional arrangement of substituents, particularly at positions C-7 and C-9 on the 'A' ring, is critical for biological activity.

Glycosylation: The attachment of the deoxysugar moiety to the aglycone at the C-7 position is a complex step. The synthesis of 1,2-cis glycosidic bonds, often found in natural products, remains a formidable challenge in carbohydrate chemistry. anr.fr

A review covering the total synthesis of 33 complex natural O-glycosides, including various anthracyclines, highlights the array of methods developed for the crucial O-glycosylation step. rsc.org These methods utilize a range of glycosyl donors such as bromides, fluorides, trichloroacetimidates, and thioglycosides to couple the sugar and aglycone components. rsc.org The synthesis of a related compound, DHM2EQ (a derivative of epoxyquinomicin C), was achieved in five steps from 2,5-dimethoxyaniline, demonstrating a potential synthetic route for related quinone-containing structures. nih.gov These established methodologies for constructing complex natural products form the foundation for potential future total synthesis of this compound. biomedpharmajournal.orgrsc.org

Semi-Synthetic Strategies for Structural Modification and Analogue Generation

Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a vital strategy for generating analogues that may possess improved therapeutic properties. For the broader anthracycline class, semi-synthetic derivatives are common, often aimed at reducing the cardiotoxicity associated with drugs like doxorubicin (B1662922) while retaining or enhancing anti-cancer activity. biomedpharmajournal.org

Although specific semi-synthetic derivatives of this compound have not been extensively reported, strategies applied to analogous compounds illustrate the potential for modification:

Modification of the Aglycone: Changes to the tetracyclic core, such as the removal of the methoxy (B1213986) substituent at the C-4 position in other anthracyclines, have been shown to result in compounds with less cardiotoxic effects. biomedpharmajournal.org

Alteration of the Sugar Moiety: The amino sugar is essential for the activity of many anthracyclines. biomedpharmajournal.org Chemical modifications to this sugar, such as altering the stereochemistry of its hydroxyl or amino groups, can produce potent derivatives with potentially lower toxicity. biomedpharmajournal.org

Derivatization of Rifamycin (B1679328): For rifamycins, another class of complex antibiotics produced by Amycolatopsis, semi-synthesis has yielded over 750 derivatives. nih.gov This demonstrates the feasibility of using a natural product scaffold from this genus to create a large library of new compounds, although the structural complexity can make chemical modifications challenging. nih.gov

These examples underscore the potential of using this compound, once available in sufficient quantities through fermentation, as a starting point for generating novel analogues with potentially enhanced antibacterial activity or improved pharmacological profiles.

Combinatorial Biosynthesis and Chemoenzymatic Synthesis for Novel Mutactimycin Derivatives

To overcome the limitations of chemical synthesis, researchers have turned to biological and chemoenzymatic methods to generate structural diversity. These approaches leverage the biosynthetic machinery of the producing organisms.

Combinatorial Biosynthesis involves the genetic engineering of metabolic pathways to produce novel compounds. The genus Amycolatopsis, which produces this compound, possesses a wide variety of biosynthetic gene clusters (BGCs), highlighting its potential for producing new antibiotics. nih.govresearchgate.net A powerful example of this approach is the development of the BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing) toolbox for synthesizing new anthracyclinones in a heterologous host, Streptomyces coelicolor. acs.org This platform utilizes a set of engineered genes—including those for polyketide synthase (PKS), ketoreductase (KR), aromatase (ARO), and cyclase (CYC)—that can be mixed and matched to create new molecular backbones. acs.org This approach has successfully produced new anthracyclinone products, including one with a glycosylation pattern similar to that of Mutactimycin PR. acs.org This strategy could be directly applied to the mutactimycin BGC to generate a library of novel derivatives.

Chemoenzymatic Synthesis combines chemical reactions with biological catalysis. This hybrid approach can achieve transformations that are difficult by either method alone. For instance, enzymes can be used for specific steps, such as glycosylation or the attachment of side chains, on a chemically synthesized core. nih.gov A review of glycosylated bacterial natural products highlights how chemoenzymatic methods have been used to create a variety of sugar analogues of complex molecules. nih.gov In one study, an enzyme (PtmR) involved in the biosynthesis of the antibiotic pactamycin (B1678277) was shown to recognize a wide array of synthetically prepared substrates, enabling the chemoenzymatic production of new pactamycin analogues. researchgate.net This demonstrates the potential for using enzymes from the mutactimycin pathway to attach novel, synthetically derived sugar or acyl groups to the core structure, rapidly expanding the range of accessible analogues.

Structure-Activity Relationship (SAR) Studies on Mutactimycin Analogues to Understand Bioactivity Determinants

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more effective drugs. For mutactimycins, SAR studies involve comparing the activity of various natural and synthetic analogues to identify key functional groups.

Initial SAR insights can be drawn from naturally occurring mutactimycins:

Demethylation: The isolation of 3′-O-demethyl mutactimycin and 4-O, 3′-O-didemethyl mutactimycin provides direct insight into the role of methylation. 3′-O-demethyl mutactimycin was found to have moderate antimicrobial activity against Gram-positive bacteria and some cytotoxicity against tumor cell lines, suggesting that the methyl group on the sugar is not essential for activity but likely modulates potency. jst.go.jp

Substitution on the 'A' Ring: Mutactimycin AP, which lacks an oxygen atom at position 11, shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This indicates that the typical anthracycline oxygenation pattern at this position is not an absolute requirement for the antibacterial activity of mutactimycins.

Glycosylation: In the broader anthracycline class, the C-7 amino sugar is rigorously cited as essential for DNA binding and biological activity. biomedpharmajournal.org However, studies on engineered anthracyclinones showed that adding a 4-O-β-d-glucose substituent was detrimental to the cytotoxic activity. acs.org This highlights the critical and specific nature of the sugar moiety in determining bioactivity.

The table below summarizes the key structural differences among known mutactimycin analogues and related compounds and their impact on bioactivity.

| Compound/Analogue | Key Structural Feature | Impact on Bioactivity | Reference(s) |

| This compound | Parent compound | Moderately active against Gram-positive bacteria. | mdpi.comresearchgate.net |

| 3′-O-demethyl mutactimycin | Lacks methyl group on the sugar moiety's oxygen. | Retains moderate antimicrobial and cytotoxic activity. | jst.go.jp |

| Mutactimycin AP | Lacks oxygen substituent at position C-11. | Potent activity against MRSA. | mdpi.com |

| General Anthracycline Analogues | Removal of C-4 methoxy group. | Associated with reduced cardiotoxicity. | biomedpharmajournal.org |

| Engineered Anthracyclinone | Addition of a 4-O-β-d-glucose. | Deleterious to cytotoxic activity. | acs.org |

These findings suggest that the deoxysugar and the substitution pattern on the tetracyclic core are both critical determinants of the biological activity of mutactimycins. Future work generating a wider range of analogues through the synthetic and biosynthetic methods described above will be essential for building a more comprehensive SAR model.

Advanced Research Methodologies and Analytical Techniques in Mutactimycin E Research

High-Throughput Screening Platforms for the Identification of Novel Bioactive Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This process leverages robotics, automated liquid handlers, and sensitive detectors to screen large compound libraries at a rate far exceeding manual methods. bmglabtech.comdrugtargetreview.com The primary goal of HTS is to identify "hits"—compounds that exhibit the desired biological activity, which can then be selected for further investigation. bmglabtech.com

The discovery of Mutactimycin E is a direct result of such a screening campaign. Researchers screened the AMRI natural product library for activity against multi-drug resistant Staphylococcus aureus (MDRSA). nih.govresearchgate.net Samples that showed promising antibacterial activity were then subjected to a counter-screen for cytotoxicity against a human cell line to establish an initial in vitro therapeutic index. nih.govresearchgate.net This crucial step helps prioritize compounds that are effective against the pathogen but have lower toxicity to human cells. Samples with a high therapeutic index were then selected for detailed fractionation and analysis, which ultimately led to the isolation of the new anthracycline, this compound, from the producing strain Amycolatopsis sp. 17128. nih.govresearchgate.netmdpi.com This systematic approach is essential for efficiently navigating the chemical diversity of natural product libraries to find medically relevant molecules. drugtargetreview.com

Application of Metabolomics and Imaging Mass Spectrometry in Natural Product Discovery

MSI is a powerful, label-free technique that generates ion images showing the location of hundreds or thousands of molecules simultaneously. nih.govmdpi.comnih.gov This technology is particularly valuable in microbial natural product discovery, as it can reveal where and when a microorganism produces a specific compound, such as an antibiotic in response to a competing microbe. mdpi.com By analyzing a microbial colony grown on agar, researchers can pinpoint the exact location of specialized metabolites, linking their production to visible biological phenomena like zones of inhibition. mdpi.com

In the context of this compound, which is produced by an Amycolatopsis strain, imaging mass spectrometry could be used to map the distribution of the antibiotic and its precursors within the bacterial colony. This would provide critical insights into its production dynamics, potential ecological role, and the optimal conditions for its biosynthesis. Cloud-based platforms like METASPACE can further streamline this process by rapidly annotating metabolites from imaging data against natural product databases. mdpi.com

Advanced NMR and MS Techniques for Elucidating Complex Natural Product Structures and Conformations

The definitive identification of a new natural product requires the precise elucidation of its chemical structure, a task heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques are considered essential for verifying novel molecular structures. jeolusa.com

In the case of this compound, high-resolution mass spectrometry was first used to determine its molecular formula as C₂₉H₃₃NO₁₀. researchgate.net The structural elucidation was then accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental. researchgate.netresearchgate.net HMBC, for example, reveals long-range correlations between protons and carbons, allowing researchers to piece together the carbon skeleton and determine how different fragments, like the sugar moiety and the anthracycline core, are connected. researchgate.net An HMBC correlation between the anomeric proton of the sugar and C-7 of the aglycone confirmed the point of glycosidic linkage. researchgate.net

The stereochemistry of such complex molecules is often established by comparing NMR data with known compounds and through advanced experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), which provide through-space correlations between protons. researchgate.netmdpi.com The detailed NMR data for this compound serves as a crucial reference for the identification of related compounds, such as the subsequently discovered Mutactimycin AP. mdpi.com

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ (Data sourced from comparative analysis presented in the study of Mutactimycin AP mdpi.com)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 29.8 | 2.04, m; 1.84, m |

| 3 | 24.9 | 1.84, m |

| 4 | 67.5 | 4.04, m |

| 4-OMe | 56.7 | 3.28, s |

| 5 | 188.2 | |

| 6 | 156.4 | |

| 6a | 111.4 | |

| 7 | 68.6 | 4.98, dd, 7.8, 5.6 |

| 8 | 32.2 | 2.19, d, 14.6; 2.11, d, 14.6 |

| 9 | 75.3 | |

| 9-Me | 23.9 | 1.48, s |

| 10 | 35.8 | 2.94, d, 18.2; 2.82, d, 18.2 |

| 10a | 134.9 | |

| 11 | 160.9 | |

| 11a | 114.7 | |

| 12 | 181.5 | |

| 12a | 134.7 | |

| 1' | 100.2 | 5.37, br s |

| 2' | 39.4 | 1.84, m; 1.52, m |

| 3' | 65.6 | 3.39, m |

| 4' | 69.1 | 3.19, m |

| 5' | 66.8 | 3.51, m |

| 6' | 17.8 | 1.11, d, 6.2 |

Bioinformatic Tools for Genome Mining and In-depth Biosynthetic Gene Cluster Analysis

Natural products like this compound are synthesized by enzymes encoded by genes typically clustered together on the chromosome, known as Biosynthetic Gene Clusters (BGCs). jmicrobiol.or.krnih.gov The advent of rapid genome sequencing and powerful bioinformatics has enabled "genome mining," a strategy to discover new natural products by analyzing an organism's genetic potential. frontiersin.orgd-nb.info

The producing organism of this compound, Amycolatopsis sp. 17128, belongs to a genus known for its prolific production of secondary metabolites and for possessing a large number of BGCs. mdpi.commdpi.com To identify the BGC responsible for this compound, researchers would sequence the organism's genome and analyze it with specialized bioinformatic tools. jmicrobiol.or.kr Platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Structures) are designed to predict the locations of BGCs and, in some cases, the chemical class of the resulting metabolite. jmicrobiol.or.krfrontiersin.orgnih.gov Since this compound is an anthracycline, a type of polyketide, the search would focus on identifying a Type II Polyketide Synthase (PKS) gene cluster, which is characteristic of this compound class. These tools work by identifying conserved "signature" enzyme domains within the genome. d-nb.infonih.gov This in silico approach connects the final chemical product to its genetic blueprint, paving the way for genetic manipulation and yield optimization. jmicrobiol.or.kr

Table 2: Common Bioinformatic Tools for BGC Analysis

| Tool Name | Primary Function | Reference |

| antiSMASH | Comprehensive identification and annotation of secondary metabolite BGCs in bacterial and fungal genomes. | nih.gov |

| PRISM | Predicts chemical structures of non-ribosomal peptides and polyketides from BGCs. | jmicrobiol.or.kr |

| BAGEL | Identifies BGCs for bacteriocins and other ribosomally synthesized and post-translationally modified peptides (RiPPs). | jmicrobiol.or.kr |

| ClustScan | Detects BGCs for polyketides and non-ribosomal peptides in prokaryotic genomes. | jmicrobiol.or.kr |

Genetic Manipulation and Synthetic Biology Tools for Optimizing Host Strain Performance

Once a BGC for a valuable compound like this compound is identified, genetic engineering and synthetic biology offer powerful strategies to enhance its production. nih.govnih.gov The goal is to optimize the host microorganism to function as an efficient cellular factory. mdpi.com

Modern genome editing tools, particularly the CRISPR-Cas system, allow for precise and efficient modifications to an organism's DNA. mdpi.com This can be used to increase the production of a target compound in several ways. For example, researchers can delete the BGCs of competing metabolic pathways, thereby redirecting cellular resources and precursor molecules toward the synthesis of this compound. mdpi.com Another strategy is to overexpress key regulatory genes within the this compound cluster or to replace its native promoter with a stronger, constitutively active one to boost transcription. mdpi.com

Future Research Directions and Translational Perspectives for Mutactimycin E

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms Governing Mutactimycin Production

A thorough understanding of the biosynthetic pathway of Mutactimycin E is fundamental for its future development. Anthracyclines, the class of compounds to which this compound belongs, are glycosylated microbial natural products. researchgate.net Their biosynthesis involves a series of enzymatic reactions that begin with a starter unit, such as acetyl-CoA or propionyl-CoA, which is condensed with multiple malonyl-CoA extender units. acs.org This process, catalyzed by a minimal polyketide synthase (PKS), forms a decaketide intermediate. acs.org Subsequent enzymatic modifications, including ketoreduction, aromatization, cyclization, oxidation, and O-methylation, lead to the formation of the characteristic anthracyclinone core. acs.org

While the general pathway for anthracyclines is known, the specific enzymes and regulatory networks governing this compound production remain to be fully elucidated. mdpi.com The genes responsible for the biosynthesis of secondary metabolites are typically clustered together in what is known as a biosynthetic gene cluster (BGC). researchgate.net Identifying and characterizing the BGC for this compound will be a critical step. This will allow for the detailed study of each enzyme's function and the regulatory elements that control the expression of these genes. nih.gov

The regulation of antibiotic production in actinomycetes, the producers of mutactimycins, is a complex process. frontiersin.org It is influenced by a variety of factors, including nutrient availability (carbon, nitrogen, and phosphate), pH, and the presence of signaling molecules like γ-butyrolactones. sci-hub.stuniversiteitleiden.nlresearchgate.net Regulatory systems can involve both pathway-specific regulators located within the BGC and global regulators that respond to broader cellular signals. frontiersin.orgnih.gov Understanding these intricate regulatory networks is essential for manipulating the production of this compound. frontiersin.org For instance, carbon source regulation is a key factor controlling secondary metabolism, and its manipulation can be used to enhance production. sci-hub.stresearchgate.net

Future research should focus on:

Sequencing and annotating the complete BGC of the this compound-producing organism.

Functional characterization of individual biosynthetic enzymes through gene knockout and heterologous expression studies to understand their specific roles in the pathway. nih.gov

Identifying and characterizing pathway-specific and global regulatory proteins that control the expression of the this compound BGC. nih.gov

Investigating the influence of environmental and nutritional factors on this compound production to understand the external signals that trigger its biosynthesis. mdpi.com

Rational Design and De Novo Synthesis of Next-Generation Mutactimycin Analogues with Enhanced Target Specificity

With a detailed understanding of its biosynthetic pathway, the rational design of novel this compound analogues becomes a feasible objective. springernature.com The goal is to create new compounds with improved properties, such as enhanced target specificity. springernature.com This can be achieved through several approaches:

Combinatorial Biosynthesis: By manipulating the biosynthetic genes, it is possible to create a variety of new structures. acs.org This could involve swapping domains of PKS enzymes, altering tailoring enzymes, or introducing genes from other biosynthetic pathways. acs.org

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors can lead to their incorporation into the final structure, resulting in novel analogues. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. Biosynthetic enzymes can be used as biocatalysts to perform specific reactions on synthetic substrates, allowing for the creation of a wide range of analogues. nih.gov

The de novo synthesis of mutactimycin analogues offers another powerful route to new compounds. While challenging, total synthesis provides complete control over the molecular structure, enabling the creation of analogues that are inaccessible through biosynthetic methods. Future efforts in this area could focus on developing more efficient and stereoselective synthetic routes to the mutactimycin core and its glycosidic moieties.

Exploration of Novel Bioactivities and Broader Biological Applications (excluding human therapeutic outcomes)

While this compound is known for its antibacterial activity, particularly against Gram-positive bacteria, its full biological potential remains to be explored. researchgate.netmdpi.com Many natural products exhibit a range of bioactivities beyond their initial discovery. mdpi.com Future research should investigate the potential of this compound and its analogues in various non-therapeutic applications.

Potential areas of exploration include:

Agricultural Applications: The antimicrobial properties of this compound could be harnessed for crop protection. It could be investigated as a potential agent to control plant pathogens, including bacteria and fungi that cause diseases in cultivated plants. nih.gov For instance, some actinomycete metabolites have shown promise as biocontrol agents against diseases like apple Valsa canker. apsnet.org

Veterinary Applications: The activity of mutactimycins against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and those causing bovine mastitis suggests potential applications in animal health. mdpi.comnih.gov

Enzyme Inhibition: Anthracyclines are known to interact with various enzymes. mdpi.com Screening this compound and its analogues against a panel of enzymes could reveal novel inhibitory activities with potential applications in biotechnology and research.

Bioremediation: Some actinomycetes have shown potential in degrading plastics and treating heavy metals. mdpi.com While a direct link to this compound is not established, exploring the broader metabolic capabilities of the producing organism could lead to new discoveries in this area.

A summary of the bioactivities of mutactimycins is presented in the table below.

| Compound | Bioactivity | Source Organism |

| Mutactimycin A | Antibacterial (Gram-positive, including MRSA) | Amycolatopsis sp. |

| Mutactimycin C | Moderate anti-Gram-positive bacteria | Saccharothrix sp. |

| Mutactimycin D | Antimicrobial (Gram-positive bacteria) | Amycolatopsis sp. |

| This compound | Moderate activity against Gram-positive organisms, including MRSA | Amycolatopsis sp. |

| Mutactimycin PR | Moderate anti-Gram-positive bacteria | Saccharothrix sp. SA 103 |

| Mutactimycin AP | Antibacterial (MRSA, Enterococcus pseudoavium, Staphylococcus aureus subsp. aureus) | Saccharothrix sp. |

| 3′-O-demethyl mutactimycin | Moderate antimicrobial (Gram-positive), cytotoxic | Nocardia transvalensis |

| 4-O, 3′-O-didemethyl mutactimycin | Weak antimicrobial and cytotoxic activity | Streptomyces sp. GW 60/1571 |

Development of Production Enhancement Strategies for Scalability and Economic Feasibility

For any practical application of this compound or its analogues, efficient and scalable production methods are essential. springernature.com The natural production levels of secondary metabolites in wild-type organisms are often low, necessitating strategies to enhance yield. mdpi.com

Key strategies for enhancing production include:

Fermentation Optimization: This involves systematically varying culture conditions to find the optimal parameters for growth and secondary metabolite production. nih.gov Factors to optimize include medium composition (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation speed. nih.govresearchgate.net Response surface methodology (RSM) is a statistical tool that can be used to efficiently optimize these multiple variables. nih.gov

Strain Improvement: This can be achieved through classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants, or through targeted genetic engineering. researchgate.net Genetic engineering approaches could involve overexpressing positive regulatory genes, deleting negative regulatory genes, or engineering the biosynthetic pathway to increase flux towards the desired product. frontiersin.org

Heterologous Expression: Introducing the this compound BGC into a well-characterized, fast-growing, and high-producing host organism, such as certain Streptomyces species or even E. coli, could lead to significantly higher yields and simplified downstream processing. acs.org

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization Workflows

Applications of AI and ML include:

Genome Mining for Novel Biosynthetic Gene Clusters: AI algorithms can be trained to identify novel BGCs in genomic data, potentially leading to the discovery of new mutactimycins or other bioactive compounds. nih.gov

Predicting Bioactivity: ML models can be developed to predict the biological activity of virtual compounds, allowing for the in silico screening of large libraries of potential this compound analogues before their synthesis. nesfircroft.comnih.gov This can significantly accelerate the discovery of new leads.

De Novo Design of Analogues: Generative AI models can design entirely new molecules with desired properties, such as enhanced target specificity or improved metabolic stability. nesfircroft.com

Optimization of Fermentation Processes: AI can be used to analyze complex datasets from fermentation runs and identify optimal production conditions more efficiently than traditional methods.

Elucidating Biosynthetic Pathways: Computational tools can aid in predicting the function of enzymes within a BGC and proposing plausible biosynthetic pathways. researchgate.net

The integration of AI and ML into natural product workflows has the potential to revolutionize the field, making the discovery and development of new compounds like this compound faster, cheaper, and more efficient. nih.govarxiv.org

Q & A

Q. What are the structural characteristics of Mutactimycin E, and how are they determined experimentally?

Methodological Answer: Structural elucidation of this compound involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Comparative analysis with known analogs (e.g., Mutactimycin AP) helps identify unique functional groups, such as hydroxyl or ketone moieties, which influence bioactivity. For reproducibility, raw spectral data should be cross-referenced with published databases, and results validated through independent computational modeling (e.g., molecular docking) .

Q. What experimental approaches are used to isolate this compound from actinobacterial strains?

Methodological Answer: Isolation typically employs solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques (e.g., HPLC, TLC). Strain-specific optimization is critical due to variations in secondary metabolite production. Researchers must document extraction yields, purity metrics (e.g., via UV-Vis spectroscopy), and compare results with prior studies to ensure consistency. Ethical considerations include sustainable sourcing of microbial strains .

Q. How is the bioactivity of this compound assessed in preliminary screenings?

Methodological Answer: Bioactivity assays (e.g., antimicrobial, anticancer) require standardized protocols, such as broth microdilution for MIC (minimum inhibitory concentration) determination. Positive controls (e.g., tetracycline for antibacterial tests) and negative controls (solvent-only) are mandatory. Statistical validation (e.g., ANOVA) ensures observed effects are significant. Raw data must be archived for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or strain specificity. A meta-analysis of existing data, stratified by experimental parameters, can identify confounding variables. Researchers should replicate studies under controlled conditions and apply sensitivity analysis to isolate influential factors. Transparent reporting of methodological limitations is essential .

Q. What experimental designs are optimal for investigating the biosynthetic pathway of this compound?

Methodological Answer: Genome mining (e.g., PCR amplification of biosynthetic gene clusters) combined with isotopic labeling (e.g., ¹³C-glucose tracing) can map precursor incorporation. CRISPR-Cas9 knockout studies validate gene function. Researchers must cross-reference genomic data with metabolite profiles (via LC-MS) and adhere to open-access data-sharing practices for reproducibility .

Q. How can the mechanism of action of this compound be rigorously validated against hypothesized targets?

Methodological Answer: Target validation requires orthogonal methods:

- Biochemical assays : Measure enzyme inhibition (e.g., ATPase activity).

- Cellular imaging : Use fluorescence microscopy to track subcellular localization.

- Omics integration : Transcriptomic/proteomic profiling post-treatment identifies dysregulated pathways. Statistical rigor (e.g., false discovery rate correction) and comparison with known inhibitors are critical .

Q. What strategies mitigate resistance development in microbial targets exposed to this compound?

Methodological Answer: Serial passage experiments under sublethal doses simulate resistance evolution. Genomic sequencing of resistant strains identifies mutations (e.g., efflux pump upregulation). Synergy studies with adjuvants (e.g., efflux inhibitors) are recommended. Ethical review is required for handling drug-resistant pathogens .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation (e.g., combining in vitro, in silico, and in vivo data) to reconcile conflicting results. Use tools like funnel plots to assess publication bias in meta-analyses .

- Ethical Compliance : Document strain collection permits and adhere to Nagoya Protocol guidelines for microbial genetic resources .

- Statistical Validation : Predefine significance thresholds (e.g., p < 0.01) and power calculations during experimental design to avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.